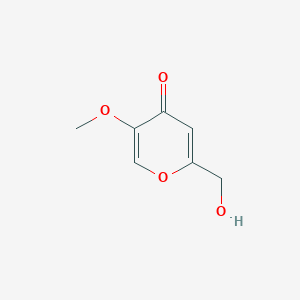

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWWKLWEBQOOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283977 | |

| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-25-6 | |

| Record name | 6269-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one from Kojic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid. This document details the chemical transformation of the readily available starting material, kojic acid, through selective methylation of its 5-hydroxy group. Included are detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and the established mechanism of action of kojic acid derivatives as tyrosinase inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and related scientific disciplines.

Introduction

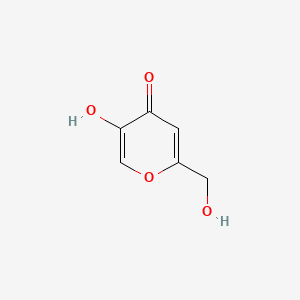

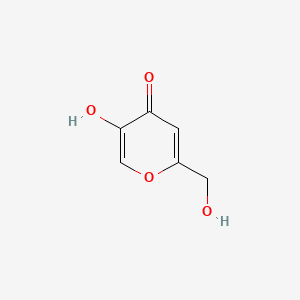

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi. It is widely recognized for its biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This property has led to its extensive use in the cosmetics industry for skin lightening and in the food industry to prevent enzymatic browning. The derivatization of kojic acid offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. The methylation of the 5-hydroxy group to yield this compound is a key modification that can alter the biological and physicochemical properties of the parent molecule. This guide focuses on the synthetic route to this specific derivative.

Synthesis of this compound

The primary synthetic route to this compound from kojic acid involves the selective O-methylation of the phenolic hydroxyl group at the 5-position. This transformation can be achieved using various methylating agents in the presence of a suitable base.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway from kojic acid to its 5-methoxy derivative.

Experimental Protocols

Two common methods for the selective methylation of the 5-hydroxy group of kojic acid are presented below.

Method A: Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This method is adapted from a procedure for the regioselective methylation of a similar phenolic hydroxyl group.

-

Materials:

-

Kojic acid

-

Dimethyl sulfate (DMS)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous solvent (e.g., Acetone, DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add kojic acid (1 equivalent) and the anhydrous solvent.

-

Add sodium bicarbonate (1.1 equivalents) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Method B: Methylation using Methyl Iodide and Potassium Carbonate

This is another common method for the methylation of phenols.

-

Materials:

-

Kojic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve kojic acid (1 equivalent) in anhydrous acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add methyl iodide (1.2 equivalents) and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Method A (DMS/NaHCO₃) | Method B (CH₃I/K₂CO₃) | Reference |

| Reagents | Kojic acid, Dimethyl sulfate, Sodium bicarbonate | Kojic acid, Methyl iodide, Potassium carbonate | N/A |

| Solvent | Acetone or DMF | Acetone | N/A |

| Temperature | 50-60 °C | Reflux | N/A |

| Reaction Time | Monitored by TLC | Monitored by TLC | N/A |

| Yield | Not explicitly reported for this specific reaction, but generally good for similar phenolic methylations. | Not explicitly reported for this specific reaction, but a common method for phenolic methylation. | N/A |

| Purification | Column Chromatography | Column Chromatography | N/A |

Biological Activity and Mechanism of Action

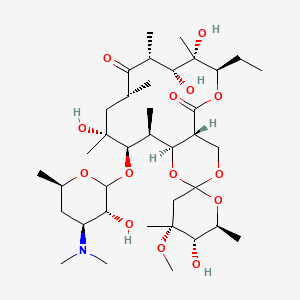

Kojic acid and its derivatives are well-known inhibitors of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.

Tyrosinase Inhibition

The primary mechanism of tyrosinase inhibition by kojic acid involves the chelation of the copper ions within the active site of the enzyme. This chelation prevents the binding of the natural substrate, L-tyrosine, and subsequent oxidation reactions, thereby inhibiting the production of melanin. While methylation of the 5-hydroxy group in this compound may alter its binding affinity to the enzyme, the pyranone ring still possesses chelating capabilities.

Signaling Pathway of Tyrosinase Inhibition

The inhibition of tyrosinase by kojic acid derivatives directly impacts the melanogenesis pathway.

In-Depth Technical Guide: Physicochemical Properties of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the well-known fungal metabolite, kojic acid. Due to the limited availability of direct experimental data for this specific methoxy derivative, this document presents a combination of known data for the parent compound, kojic acid, alongside predicted values for the title compound. Detailed, standardized experimental protocols for determining key physicochemical parameters are also provided to guide researchers in their own investigations. This guide aims to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.

Introduction

This compound is a structural analog of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Kojic acid is a natural product with a wide range of applications, notably in the cosmetics industry as a skin-lightening agent due to its tyrosinase inhibitory activity. The methylation of the 5-hydroxyl group to a methoxy group in this compound is a common medicinal chemistry strategy to modulate the physicochemical and biological properties of the parent molecule. Such modifications can influence factors like solubility, lipophilicity, metabolic stability, and biological activity. Understanding the core physicochemical properties of this derivative is therefore crucial for its potential development and application in various scientific fields, including drug discovery.

Molecular Structure and Identification

The structural relationship between kojic acid and its 5-methoxy derivative is a simple methylation reaction. This modification is expected to alter the intermolecular forces, particularly by removing the acidic proton of the 5-hydroxyl group and eliminating its hydrogen bonding capability as a donor.

Caption: Synthesis of the target compound from kojic acid.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following tables provide the known experimental data for the parent compound, kojic acid, and computationally predicted data for this compound for comparative analysis.

Table 1: General and Predicted Physicochemical Properties

| Property | Kojic Acid (Experimental) | This compound (Predicted) | Data Source |

| Molecular Formula | C₆H₆O₄ | C₇H₈O₄ | [1] |

| Molecular Weight | 142.11 g/mol | 156.14 g/mol | [1] |

| Melting Point | 150-154 °C | Not Available | |

| Boiling Point | Not Available | Not Available | |

| pKa | 7.90 | Not Available | |

| LogP (Octanol-Water) | -0.63 | Not Available | |

| Water Solubility | Soluble | Not Available | [2] |

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Experimental Protocols

The following sections detail standardized laboratory protocols for the experimental determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting point range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate.

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new capillary tube with the sample and heat at a slow, controlled rate (approximately 1-2°C per minute).

-

Record the temperature at which the first droplet of liquid is observed (T1).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (T2).

-

The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Principle: The solubility of a compound in a particular solvent at a specified temperature is the maximum amount of that substance that can dissolve in a given volume of the solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of distilled water.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., by comparing the absorbance or peak area to a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a weakly acidic compound, it can be determined by monitoring the pH of a solution during titration with a strong base. The pKa corresponds to the pH at which the concentrations of the acidic and conjugate base forms are equal.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker and magnetic stirrer

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure (Potentiometric Titration):

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of water (or a suitable co-solvent if necessary).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the curve (or from the peak of the first derivative plot).

-

The pH at the half-equivalence point is equal to the pKa of the compound.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For the octanol-water partition coefficient (LogP), the two phases are n-octanol and water. LogP is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure (Shake-Flask Method):

-

Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the layers to separate.

-

Accurately prepare a stock solution of the compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

-

Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. While experimental data for this specific derivative is limited, the provided information on its parent compound, kojic acid, along with the detailed experimental protocols, offers a solid foundation for researchers. The methylation of the 5-hydroxyl group is anticipated to significantly impact properties such as lipophilicity and solubility, which are critical for applications in drug development and other scientific disciplines. The experimental methodologies outlined herein provide a clear path for the empirical determination of these crucial parameters, enabling a more complete characterization of this promising compound.

References

An In-depth Technical Guide to 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, also known by its synonyms 5-methoxykojic acid and O-methylkojic acid, is a derivative of the naturally occurring fungal metabolite, kojic acid. With the CAS number 6269-25-6, this pyranone derivative presents a scaffold of interest for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antiproliferative agent. While direct research on this specific molecule is limited, this guide consolidates available data and draws inferences from closely related compounds to highlight its therapeutic potential and guide future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 6269-25-6 | [1] |

| Molecular Formula | C₇H₈O₄ | [1] |

| Molecular Weight | 156.14 g/mol | |

| Appearance | Solid | [1][2] |

| Purity | ≥97% | |

| Melting Point | 165 - 167 °C | [2] |

| InChI Key | RLWWKLWEBQOOAB-UHFFFAOYSA-N | [1] |

| SMILES | COC1=COC(=CC1=O)CO |

Synthesis

The primary route for the synthesis of this compound is through the methylation of its parent compound, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). This process typically involves the reaction of kojic acid with a methylating agent in the presence of a suitable base.

Experimental Protocol: General Methylation of Kojic Acid

-

Materials: Kojic acid, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a suitable solvent (e.g., acetone, DMF, or THF).

-

Procedure:

-

Dissolve kojic acid in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir to form the corresponding alkoxide.

-

Slowly add the methylating agent to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating for a specified period, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification of this compound is generally achieved by recrystallization or column chromatography.

-

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methoxy protons, a singlet for the hydroxymethyl protons, a doublet for the hydroxymethyl group's methylene protons, and distinct signals for the protons on the pyranone ring.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the pyranone ring (including those bearing the methoxy and hydroxymethyl groups), the methoxy carbon, and the hydroxymethyl carbon.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic moieties, a strong C=O stretch for the ketone, and C-O stretches for the ether and alcohol functionalities.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity

While direct and extensive studies on the biological activity of this compound are limited, research on its derivatives suggests potential in the field of oncology.

Antiproliferative and Cytotoxic Activity of a Derivative

A study on 5-methoxy-2-selenocyanatomethyl-4-pyranone, a selenium-containing derivative of the target compound, has demonstrated antiproliferative and cytotoxic effects against human cancer cell lines.[1] The key findings are summarized in Table 2.

| Cell Line | Assay | Metric | Result | Reference |

| Human Skin Carcinoma (A431) | Cell Viability | - | Growth Inhibitory Activity | [1] |

| Human Breast Carcinoma (MCF7) | Cell Viability | - | Growth Inhibitory Activity | [1] |

These findings suggest that the 5-methoxy-4H-pyran-4-one scaffold could be a promising starting point for the development of novel anticancer agents.[1] The study indicated that the growth inhibitory activities of these derivatives are likely targeted at the intracellular compartment rather than the plasma membrane.

Potential as an Antioxidant

Phenolic compounds and their derivatives are well-known for their antioxidant properties. The pyranone ring with its electron-donating groups suggests that this compound may possess radical scavenging capabilities. Structure-activity relationship studies of various phenolic acids have shown that the presence and position of hydroxyl and methoxy groups significantly influence their antioxidant activity.[3] Further investigation into the antioxidant potential of 5-methoxykojic acid is warranted.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of compounds like this compound are crucial for reproducible research. Below is a generalized protocol for an in vitro cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

-

Objective: To determine the concentration at which the compound inhibits 50% of cell viability (IC₅₀).

-

Materials: Cancer cell line of interest, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a plate reader.

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold derived from kojic acid. While direct and extensive research on its biological activities is currently limited, preliminary studies on its derivatives suggest potential as an antiproliferative agent. Future research should focus on:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to fully characterize its anticancer, antiviral, and antioxidant activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in optimizing its biological activity and pharmacokinetic properties.

-

Spectroscopic Characterization: A complete and public repository of its spectroscopic data would be invaluable for the research community.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the theoretical principles and expected analytical data for the structure elucidation of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. As of the last update, publicly available, comprehensive experimental data for this specific compound is limited. Therefore, the spectroscopic data presented herein is a combination of predicted values based on established principles and comparative analysis with structurally similar compounds, such as its well-documented analogue, kojic acid.

Introduction

This compound, also known as 5-methoxykojic acid, is a derivative of kojic acid, a naturally occurring pyranone with a wide range of applications in the cosmetic, food, and pharmaceutical industries. The substitution of the hydroxyl group at the C5 position with a methoxy group is anticipated to alter the molecule's physicochemical properties, including its lipophilicity, and potentially its biological activity. Accurate structure elucidation is the cornerstone of understanding these properties and is essential for its potential development in various applications.

This guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the complete structure confirmation of this compound (Figure 1).

Figure 1. Chemical Structure of this compound

Caption: Chemical structure of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and by drawing comparisons with kojic acid and other similar methoxylated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 | s | 1H | H-6 |

| ~6.50 | s | 1H | H-3 |

| ~4.50 | s | 2H | -CH₂OH |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.50 (broad) | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175.0 | C-4 (C=O) |

| ~160.0 | C-2 |

| ~145.0 | C-5 |

| ~140.0 | C-6 |

| ~110.0 | C-3 |

| ~60.0 | -CH₂OH |

| ~56.0 | -OCH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | High | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - OCH₃]⁺ |

| 113 | Moderate | [M - CH₂OH - H]⁺ or [M - CO - CH₃]⁺ |

| 97 | Moderate | [M - OCH₃ - CO]⁺ |

| 69 | High | [C₄H₅O]⁺ |

| 43 | High | [C₂H₃O]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |

| 3080 - 3010 | Medium | C-H stretch (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂- and -OCH₃) |

| 1650 - 1630 | Strong | C=O stretch (γ-pyrone) |

| 1600 - 1550 | Medium | C=C stretch (pyran ring) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Methylation of Kojic Acid

A plausible synthetic route to this compound is the selective methylation of the C5 hydroxyl group of commercially available kojic acid.

Reaction Scheme:

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a methoxylated derivative of the well-known fungal metabolite, kojic acid. While kojic acid is extensively studied for its tyrosinase inhibitory, antioxidant, and anti-inflammatory properties, evidence suggests that the methylation of the 5-hydroxyl group in this compound significantly alters its biological activity profile. This document synthesizes the available data, presenting a comparative analysis with its parent compound. It explores the diminished role of this methoxy derivative in tyrosinase inhibition and radical scavenging, and investigates potential alternative mechanisms of action, including anti-inflammatory and cytotoxic effects, drawing from studies on structurally related methoxylated flavonoids and pyranones. Detailed experimental protocols for key assays are provided to facilitate further research into the nuanced biological functions of this compound.

Introduction: A Comparative Overview

This compound is a derivative of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, commonly known as kojic acid.[1] Kojic acid is a polyfunctional heterocyclic compound with a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] A primary and commercially significant mechanism of action of kojic acid is its ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis, making it a widely used skin-lightening agent.[4]

The substitution of the 5-hydroxyl group with a methoxy group in this compound is a critical structural modification. In medicinal chemistry, such alterations can dramatically impact a compound's physicochemical properties, including its ability to participate in hydrogen bonding and chelation, which are often crucial for biological activity. This guide will explore how this specific methylation influences the compound's mechanism of action, deviating from that of its well-characterized parent molecule.

Tyrosinase Inhibition: A Divergence in Activity

The most profound difference between kojic acid and its 5-methoxy derivative appears to be in their interaction with the tyrosinase enzyme. Kojic acid's inhibitory effect is attributed to its ability to chelate the copper ions within the active site of tyrosinase, a mechanism dependent on its hydroxyl and ketone moieties.[5]

A comparative study involving a similar 5-methoxy pyranone derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, revealed a stark contrast to its 5-hydroxy counterpart. While the 5-hydroxy derivative demonstrated potent tyrosinase inhibitory activity, the 5-methoxy derivative exhibited no inhibitory effects on mushroom tyrosinase activity. This finding strongly suggests that the 5-hydroxyl group is essential for the tyrosinase inhibitory action of this class of compounds. Its replacement with a methoxy group likely abolishes the necessary chelation of copper ions in the enzyme's active site.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.[6][7][8]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a fresh solution of L-DOPA in phosphate buffer.

-

Dissolve the test compound and kojic acid in DMSO to create concentrated stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

-

-

Assay Protocol (96-well plate):

-

In designated wells, add 20 µL of the test compound or control dilutions, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

-

Include control wells with the enzyme and vehicle (DMSO in buffer) and blank wells without the enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

-

Measure the absorbance at 475-490 nm at regular intervals to determine the rate of dopachrome formation.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 (Where A is the rate of reaction)

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Antioxidant Activity: The Role of the Hydroxyl Group

The antioxidant properties of many phenolic and enolic compounds, including kojic acid, are often attributed to their ability to donate a hydrogen atom to scavenge free radicals. The 5-hydroxyl group of kojic acid is a key contributor to this activity.

Studies on related pyranone structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have shown that the hydroxyl group at the enol position has a significant impact on its antioxidant activity.[9][10] Masking these hydroxyl groups leads to a decrease in their radical scavenging abilities.[9][10] In the case of this compound, the substitution of the 5-hydroxyl with a methoxy group is expected to substantially reduce its capacity for hydrogen donation, thereby diminishing its antioxidant potential compared to kojic acid. This is supported by findings where the 5-methoxy derivative of a kojic acid-methimazole conjugate showed dramatically reduced DPPH radical scavenging activity compared to its 5-hydroxy analog.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[11][12][13]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (Test Compound)

-

Ascorbic Acid or Trolox (Positive Control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Dissolve the test compound and positive control in a suitable solvent to prepare stock solutions and then make serial dilutions.

-

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a control with the solvent and DPPH solution, and a blank for each sample concentration without DPPH.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Potential Alternative Mechanisms of Action

Given the likely attenuation of tyrosinase inhibition and direct antioxidant activity, the mechanism of action of this compound may involve other cellular pathways. Research on methoxylated flavonoids and other pyran derivatives provides insights into plausible alternative mechanisms.

Anti-Inflammatory Effects and NF-κB Signaling

Inflammation is a key process in many diseases, and its modulation is a target for therapeutic intervention. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory responses.[14][15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16]

Derivatives of kojic acid have been shown to possess anti-inflammatory properties. For instance, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, a kojic acid derivative, was found to inhibit the production of inflammatory mediators by suppressing the Syk/Src and NF-κB signaling pathways.[17] Furthermore, various methoxylated flavonoids have demonstrated anti-inflammatory effects, often through the modulation of the NF-κB pathway.[18][19] It is therefore plausible that this compound could exert anti-inflammatory effects through the inhibition of NF-κB signaling.

Figure 1: Simplified overview of the canonical NF-κB signaling pathway.

This protocol describes the detection of NF-κB activation by monitoring the nuclear translocation of the p65 subunit.[14][20][21]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound (Test Compound)

-

LPS (Lipopolysaccharide) for stimulation

-

Cell culture reagents

-

Nuclear and cytoplasmic extraction buffers

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities. The presence of p65 in the nuclear fraction indicates NF-κB activation. Compare the levels of nuclear p65 in treated versus untreated stimulated cells.

-

Cytotoxic and Anti-Cancer Potential

Derivatives of 4H-pyran-4-one have been investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines.[22][23][24] Moreover, methoxylated flavonoids have been shown to possess enhanced cancer chemopreventive properties compared to their hydroxylated counterparts, partly due to increased metabolic stability and bioavailability.[7][8] Some methoxylated compounds have been found to induce apoptosis in cancer cells. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated cytotoxicity against several human cancer cell lines, inducing apoptosis.[25]

Given these precedents, it is conceivable that this compound could exhibit cytotoxic activity against certain cancer cell lines. The mechanism for such activity could involve various pathways, including the induction of apoptosis or cell cycle arrest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][11][12]

Materials:

-

Cancer cell line(s) of interest

-

Cell culture reagents

-

This compound (Test Compound)

-

Doxorubicin or other standard cytotoxic agent (Positive Control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound and positive control. Include vehicle-treated control wells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Figure 2: General workflow for assessing cytotoxicity using the MTT assay.

Summary of Quantitative Data

Due to the limited direct research on this compound, a comprehensive table of its quantitative data is not available. However, a comparative table with its parent compound, kojic acid, and related derivatives highlights the key differences in their activities.

| Compound/Derivative | Target/Assay | IC50 / Activity | Reference |

| Kojic Acid | Mushroom Tyrosinase | Varies (µM to mM range) | [26] |

| 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase | No inhibitory effect | |

| 5-hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Mushroom Tyrosinase | IC50 = 0.03 mM (monophenolase) | |

| 5-hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | DPPH Radical Scavenging | IC50 = 4.09 mM | |

| (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate | NO Production (LPS) | Dose-dependent inhibition | [17] |

| Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | Glioma Cells (HT1080) | IC50 = 1.43 µM | [24] |

| Novel 5-hydroxy-2-methyl-4H-pyran-4-one derivative (4a) | Glioma Cells (U87) | IC50 = 4.6 µM | [24] |

Conclusion and Future Directions

The available evidence strongly indicates that the mechanism of action of this compound diverges significantly from its parent compound, kojic acid. The methylation of the 5-hydroxyl group appears to abrogate its tyrosinase inhibitory activity and likely reduces its direct antioxidant capacity. Consequently, the therapeutic potential of this compound may not lie in applications related to hyperpigmentation or conditions primarily driven by oxidative stress that are addressed by radical scavengers.

Future research should focus on elucidating the potential anti-inflammatory and anti-cancer properties of this compound. The provided experimental protocols for assessing NF-κB signaling and cytotoxicity offer a roadmap for such investigations. A thorough screening against a panel of cancer cell lines and in-depth studies into its effects on inflammatory pathways will be crucial to uncover the true pharmacological profile of this methoxylated pyranone. Understanding the structure-activity relationships within this class of compounds will be vital for the rational design of novel therapeutic agents.

References

- 1. promega.com [promega.com]

- 2. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cejph.szu.cz [cejph.szu.cz]

- 5. d-nb.info [d-nb.info]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. iris.cnr.it [iris.cnr.it]

- 19. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 21. benchchem.com [benchchem.com]

- 22. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization and synthetic pathway of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of kojic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific compound, this guide focuses on established experimental protocols for its characterization and a representative synthetic workflow.

Spectroscopic Data Summary

Experimental Protocols

The following sections detail standard methodologies for the spectroscopic analysis of pyranone derivatives. These protocols are broadly applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16-64 scans are generally sufficient for good signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole mass analyzer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

-

The solution should be free of non-volatile salts and buffers.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen.

Synthesis Workflow

The synthesis of this compound can be achieved from kojic acid. The following diagram illustrates a typical synthetic pathway.

Caption: Synthesis workflow for this compound from kojic acid.

Potential Therapeutic Targets of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the fungal metabolite kojic acid, presents a compelling yet underexplored scaffold for therapeutic agent development. While kojic acid and its various derivatives are primarily recognized for their applications in the cosmetic industry as tyrosinase inhibitors, the specific pharmacological profile of the 5-methoxy analog remains largely uncharacterized. This technical guide synthesizes the available data on kojic acid and its derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound. The primary putative target is tyrosinase, an enzyme central to melanin synthesis. However, emerging evidence on related compounds suggests potential roles in oncology and inflammatory processes. This document provides a comprehensive overview of these potential targets, summarizes key quantitative data from related compounds, details relevant experimental protocols, and visualizes the associated biological pathways to guide future research and drug discovery efforts.

Introduction

This compound, also known as Kojic acid monomethyl ether, is a derivative of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid). Kojic acid is a natural product derived from several species of fungi, notably Aspergillus oryzae. It is widely known for its inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis, leading to its extensive use in skin-lightening cosmetic products.[1] The introduction of a methoxy group at the 5-position of the pyranone ring may significantly alter the molecule's physicochemical properties, including its lipophilicity, bioavailability, and interaction with biological targets. While the therapeutic potential of various kojic acid derivatives has been explored, specific data on the 5-methoxy derivative is sparse. This guide aims to bridge this knowledge gap by providing a detailed analysis of potential therapeutic avenues based on the established bioactivities of the parent compound and its analogs.

Potential Therapeutic Targets

Based on the known activities of kojic acid and its derivatives, the following are potential therapeutic targets for this compound:

Tyrosinase Inhibition and Hyperpigmentation

The most prominent and well-documented therapeutic application of kojic acid derivatives is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps of melanogenesis.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. However, a study on a kojic acid-methimazole derivative, 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, reported a lack of inhibitory effect on mushroom tyrosinase activity.[2] This finding suggests that the 5-methoxy substitution may significantly impact the compound's ability to chelate the copper ions in the active site of tyrosinase, a critical mechanism for inhibition by kojic acid. Further investigation is required to confirm this for this compound.

Anticancer Activity

Several studies have indicated that kojic acid and its derivatives possess cytotoxic activity against various cancer cell lines, including melanoma, hepatocellular carcinoma, ovarian cancer, breast cancer, and colon cancer.[1] The proposed mechanisms for this anticancer activity are multifaceted and may involve the induction of apoptosis, inhibition of cell proliferation, and generation of reactive oxygen species (ROS) within cancer cells. While kojic acid itself has shown weak activity against some cancer cell lines, with a 75% survival rate for CH1 cells at 200 μg/ml, derivatives have been synthesized to enhance this potential.[3][4] The therapeutic potential of this compound in oncology warrants direct investigation.

Anti-inflammatory and Antioxidant Activity

Kojic acid and its derivatives have been reported to exhibit antioxidant and anti-inflammatory properties.[1] The antioxidant activity is attributed to their ability to scavenge free radicals. The anti-inflammatory effects may be linked to the modulation of inflammatory pathways. Given that oxidative stress and inflammation are implicated in a wide range of diseases, from neurodegenerative disorders to cardiovascular disease, these properties represent a significant area for therapeutic exploration of this compound.

Quantitative Data on Related Kojic Acid Derivatives

| Compound | Target/Assay | Cell Line/Organism | IC50 Value | Reference |

| Kojic acid | Tyrosinase (monophenolase) | Mushroom | - | [2] |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Tyrosinase (monophenolase) | Mushroom | 0.03 mM | [2] |

| Kojic acid | Tyrosinase (diphenolase) | Mushroom | 1.80 mM | [2] |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Tyrosinase (diphenolase) | Mushroom | 1.29 mM | [2] |

| 5-methoxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Tyrosinase | Mushroom | No inhibition | [2] |

| Kojic acid | Antioxidant (DPPH) | - | 63.8 µg/ml | [2] |

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | Antioxidant (DPPH) | - | 4.09 mM | [2] |

| Kojic acid | Cytotoxicity | CH1 cells | >200 µg/ml (75% survival) | [3] |

| Kojic acid | Cytotoxicity | SW480 cells | >200 µg/ml (89% survival) | [3] |

| Kojic acid | Cytotoxicity | A549 cells | >200 µg/ml (88% survival) | [3] |

Experimental Protocols

Detailed experimental protocols for the direct evaluation of this compound are not available. The following are generalized methodologies for key assays based on studies of kojic acid and its derivatives.

Tyrosinase Inhibition Assay (Mushroom)

Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 70 µL of the test compound solution at various concentrations.

-

Add 70 µL of mushroom tyrosinase solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 110 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 30 minutes) at 37°C.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (B / A)] x 100 Where A is the slope of the control reaction and B is the slope of the reaction with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound and the positive control in methanol.

-

In a test tube, mix a specific volume of the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., B16-F10 melanoma, HepG2 hepatocellular carcinoma)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathways

Caption: Putative inhibition of the melanogenesis pathway by a kojic acid derivative.

Experimental Workflow

Caption: A generalized experimental workflow for evaluating the therapeutic potential.

Logical Relationships of Potential Activities

Caption: Potential therapeutic targets and their corresponding disease areas.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of cosmetics and pharmaceuticals. While its structural similarity to kojic acid suggests a potential role as a tyrosinase inhibitor, preliminary data from a closely related compound challenges this assumption and underscores the need for direct experimental validation. The broader biological activities of the kojic acid scaffold, including anticancer and anti-inflammatory effects, open up exciting avenues for the therapeutic development of its 5-methoxy derivative.

Future research should prioritize the synthesis and purification of this compound to enable a comprehensive biological evaluation. The experimental protocols outlined in this guide provide a starting point for systematically screening its activity against key therapeutic targets. Elucidating the structure-activity relationships, particularly the influence of the 5-methoxy group, will be crucial for optimizing its pharmacological profile and advancing its potential as a novel therapeutic agent.

References

In Silico Modeling of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a derivative of the well-known fungal metabolite kojic acid, presents a compelling subject for in silico drug discovery.[1] Its structural similarity to kojic acid, a compound extensively studied for its tyrosinase inhibitory activity, suggests potential applications in dermatology and as an enzymatic browning inhibitor in the food industry.[2] This technical guide outlines a comprehensive in silico modeling workflow to explore the therapeutic potential of this compound, focusing on its interaction with tyrosinase, a key enzyme in melanin biosynthesis.[3]

This document provides detailed hypothetical protocols for molecular docking and molecular dynamics simulations, based on established methodologies for analogous kojic acid derivatives.[4] The objective is to furnish researchers with a robust computational framework to predict the binding affinity, interaction patterns, and dynamic behavior of this molecule with its putative biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its drug-like characteristics.

| Property | Value | Reference |

| CAS Number | 6269-25-6 | |

| Molecular Formula | C7H8O4 | |

| Molecular Weight | 156.14 g/mol | [3] |

| SMILES | COCC1=CC(=O)C(=CO1)O | [3] |

| LogP (Octanol/Water) | -0.62 | [3] |

Proposed In Silico Modeling Workflow

The proposed in silico investigation of this compound's interaction with tyrosinase follows a multi-step computational approach. This workflow is designed to provide a comprehensive understanding of the molecule's potential as a tyrosinase inhibitor.

Experimental Protocols

The following sections detail the proposed experimental protocols for the in silico modeling of this compound. These protocols are adapted from established methodologies for the computational analysis of kojic acid derivatives.[4]

Ligand and Protein Preparation

Ligand Preparation:

-

The 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The structure will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges will be assigned using the Gasteiger-Hückel method.

-

The final structure will be saved in a format compatible with molecular docking software (e.g., .pdbqt).

Protein Preparation:

-

The crystal structure of mushroom tyrosinase will be retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed from the protein structure.

-

Polar hydrogen atoms will be added to the protein.

-

Partial charges will be assigned to the protein atoms.

-

The prepared protein structure will be saved in a .pdbqt format.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of this compound to the active site of tyrosinase.

Protocol:

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[5]

-

Grid Box Definition: A grid box will be defined to encompass the active site of tyrosinase, including the catalytic copper ions.

-

Docking Parameters: The Lamarckian Genetic Algorithm will be employed with a specified number of genetic algorithm runs (e.g., 100).

-

Pose Analysis: The resulting docking poses will be clustered and ranked based on their binding energies. The pose with the lowest binding energy and favorable interactions with key active site residues will be selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations will be conducted to investigate the stability of the protein-ligand complex and to analyze the dynamic interactions over time.

Protocol:

-

Software: GROMACS or AMBER are suitable software packages for MD simulations.

-

System Setup: The docked protein-ligand complex will be placed in a periodic box and solvated with an explicit water model (e.g., TIP3P). Counter-ions (Na+ or Cl-) will be added to neutralize the system.

-

Energy Minimization: The system will be subjected to energy minimization to remove steric clashes.

-

Equilibration: The system will be gradually heated and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

-

Production Run: A production MD simulation will be run for a sufficient duration (e.g., 100 ns) to ensure convergence of the system.

-

Trajectory Analysis: The resulting trajectory will be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation.

Data Presentation

The quantitative data generated from the in silico modeling will be summarized in the following tables for clear comparison and interpretation.

Table 1: Predicted Binding Affinities from Molecular Docking

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | - | - |

| Kojic Acid (Reference) | - | - |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Average RMSD (Å) | Average RMSF (Å) | Average Hydrogen Bonds |

| Tyrosinase-Ligand Complex | - | - | - |

| Apo-Tyrosinase (Control) | - | - | - |

Signaling Pathway Visualization

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway. Inhibition of tyrosinase by compounds like this compound is expected to disrupt this pathway, leading to a reduction in melanin production.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound as a potential tyrosinase inhibitor. The detailed protocols for molecular docking and molecular dynamics simulations, based on established methodologies for the closely related kojic acid, offer a robust starting point for computational investigation. The proposed workflow, from ligand and protein preparation to detailed analysis of simulation trajectories, is designed to yield valuable insights into the binding mechanism and inhibitory potential of this compound. The successful application of these in silico techniques will be instrumental in guiding further experimental validation and accelerating the drug discovery and development process for novel tyrosinase inhibitors.

References

- 1. This compound | 6269-25-6 | Benchchem [benchchem.com]

- 2. 2-(hydroxymethyl)-5-hydroxy-4H-pyran-4-one-Molbase [molbase.com]

- 3. 5-hydroxy-2-(methoxymethyl)pyran-4-one [stenutz.eu]

- 4. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Pyranone Scaffold: A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

The pyranone structural motif, a six-membered oxygen-containing heterocycle, is a cornerstone in the architecture of numerous naturally occurring bioactive compounds. These molecules, isolated from a diverse array of terrestrial and marine organisms, have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery of pyranone derivatives and their natural sources, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways they modulate.

Discovery and Natural Distribution of Pyranone Derivatives

Pyranone derivatives are predominantly secondary metabolites produced by fungi, plants, and bacteria. Their discovery has often been the result of extensive screening programs for novel bioactive compounds. Fungi, in particular, stand out as a prolific source of structurally diverse pyranones.

Fungal Sources: Endophytic fungi, residing within the tissues of living plants, and marine-derived fungi have proven to be rich reservoirs of novel pyranone compounds. For instance, two new pyranone derivatives, phomapyrone A and phomapyrone B, were isolated from the endophytic fungus Phoma sp. found in a Paulownia tree.[1] Similarly, the endophytic fungus Xylaria sp., isolated from the leaves of Fallopia convolvulus, yielded three new pyranone derivatives named fallopiaxylaresters A–C.[2][3][4] The marine-derived fungus Aspergillus versicolor, associated with a marine sponge, has also been a source of novel pyranone derivatives.[5] A well-known and commercially significant γ-pyranone derivative, kojic acid, is produced by several species of Aspergillus, including Aspergillus oryzae.[6]

Plant Sources: The plant kingdom also contributes to the chemical diversity of pyranone derivatives. For the first time from the genus Engelhardia, the pyranone derivative 5-hydroxy-4-(hydroxylmethyl)-pyran-2-one was isolated from the bark of Engelhardia spicata.[7][8][9] Another example includes the isolation of a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, from the leaves of Livistona australis.[10][11] Phytochemical investigations of Erigeron annuus have also revealed the presence of γ-pyranone derivatives.[12]

Marine and Other Microbial Sources: Beyond fungi, other marine microorganisms are capable of producing pyranone derivatives. A pyranone derivative designated as "I" was isolated from the fermented broth of the marine bacterial strain Vibrio sp. SKMARSP9.[13][14] Marine actinomycetes are also recognized as producers of several α-pyrone compounds.[15][16]

Quantitative Data on Isolated Pyranone Derivatives

The following tables summarize key quantitative data from the cited literature, providing insights into the yield of isolated compounds and their biological activities.

| Compound Name | Natural Source | Yield | Reference |

| 5-hydroxy-4-(hydroxylmethyl)-pyran-2-one | Engelhardia spicata (bark) | 157.2 mg from the ethyl acetate fraction | [8] |

| Phomacumarin A | Phoma sp. YN02-P-3 | 9.1 mg | [17] |

| Phomapyrone A | Phoma sp. YN02-P-3 | 10.2 mg | |

| Phomapyrone B | Phoma sp. YN02-P-3 | 8.7 mg |

| Compound Name | Cell Line | Activity | IC50 (µM) | Reference |

| Phomacumarin A | HL-60 | Cytotoxicity | 31.02 | [1][18] |

| Phomapyrone A | HL-60 | Cytotoxicity | 34.62 | [1][18] |

| Phomapyrone B | HL-60 | Cytotoxicity | 27.90 | [1][18] |

| Fuscoatramide B | HL-60 | Cytotoxicity | 41.07 | [18] |

| Pyran-2-one derivative from Croton crassifolius | HepG2 | Cytotoxicity | 9.8 | [1] |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | Antileukemic | 3.15 | [19] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Antileukemic | 3.40 | [19] |

| 6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranone | L1210 | Antileukemic | 3.75 | [19] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 | Antileukemic | 4.30 | [19] |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 | Antileukemic | 5 | [19] |

Experimental Protocols